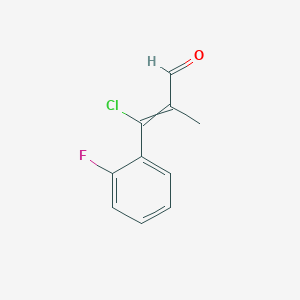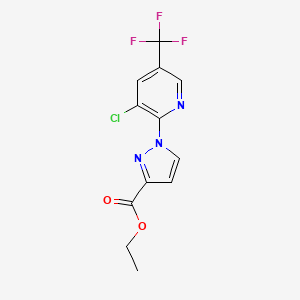
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material science, due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of trifluoromethyl-containing building blocks. Commonly used reagents include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing novel therapeutic agents, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides, providing protection against various pests.
Material Science: The trifluoromethyl group imparts unique physical and chemical properties, making it suitable for developing advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and pyrazoles, such as:
Fluazifop-butyl: An herbicide used in crop protection.
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Uniqueness
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a trifluoromethyl group, chlorine atom, and pyrazole ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H9ClF3N3O2 |
|---|---|
Molecular Weight |
319.67 g/mol |
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-3-4-19(18-9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6H,2H2,1H3 |
InChI Key |
RRLHRIJEVCLLND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)

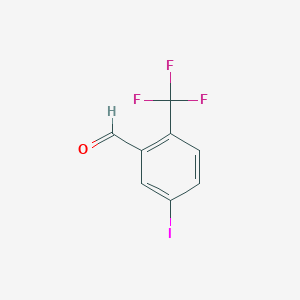
![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)

![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
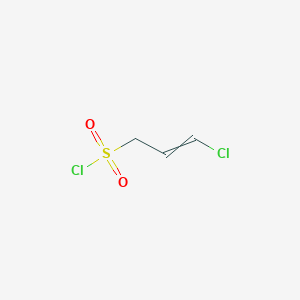

![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)
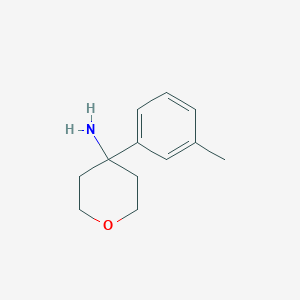
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
